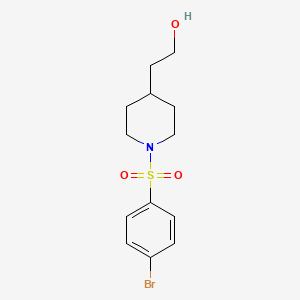
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmaceuticals and natural products . The compound features a piperidine ring substituted with a 4-bromophenylsulfonyl group and an ethanol moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol typically involves the following steps:
Formation of 1-((4-Bromophenyl)sulfonyl)piperidine: This intermediate can be synthesized by reacting 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine.
Introduction of the Ethanol Moiety: The final step involves the nucleophilic substitution of the piperidine nitrogen with an ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenylsulfonyl group can be reduced to form the corresponding phenylsulfonyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)acetaldehyde or 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)acetic acid.
Reduction: Formation of 2-(1-((4-Phenylsulfonyl)piperidin-4-yl)ethanol.
Substitution: Formation of 2-(1-((4-Azidophenyl)sulfonyl)piperidin-4-yl)ethanol or 2-(1-((4-Thiophenylsulfonyl)piperidin-4-yl)ethanol.
科学研究应用
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol has various applications in scientific research:
作用机制
The mechanism of action of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring provides structural stability and enhances binding affinity .
相似化合物的比较
Similar Compounds
1-((4-Bromophenyl)sulfonyl)piperidine: Lacks the ethanol moiety but shares the bromophenylsulfonyl group.
2-(1-((4-Phenylsulfonyl)piperidin-4-yl)ethanol: Similar structure but without the bromine atom.
Uniqueness
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol is unique due to the presence of both the bromophenylsulfonyl group and the ethanol moiety, which provide distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-12-1-3-13(4-2-12)19(17,18)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXQCVHJCYLVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
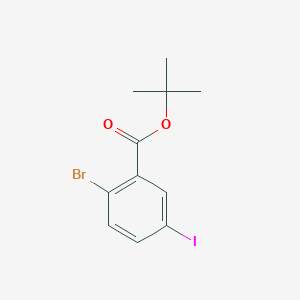
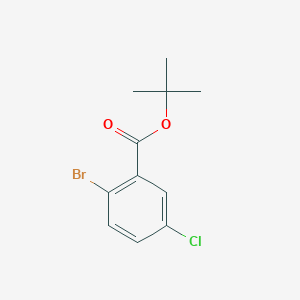
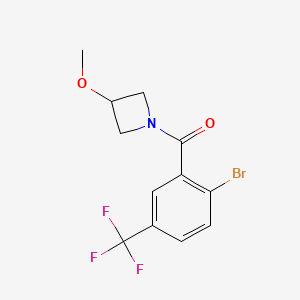
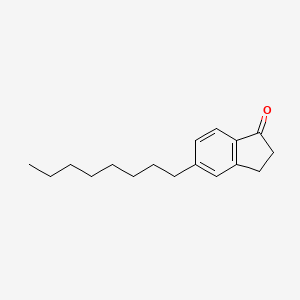
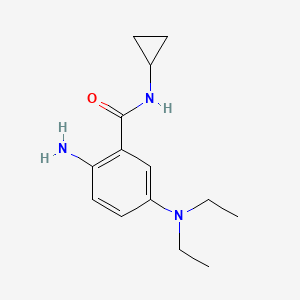
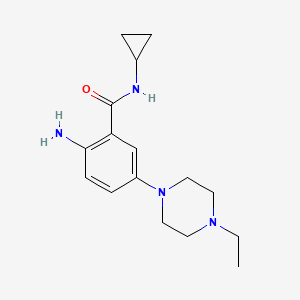
![1-Benzyl-4-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B8163898.png)
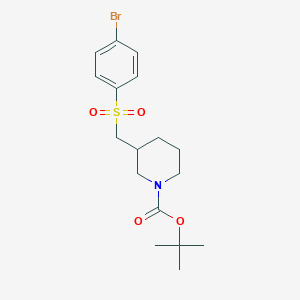
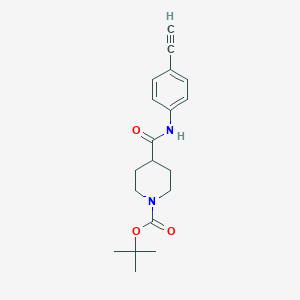
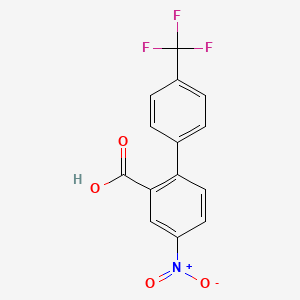
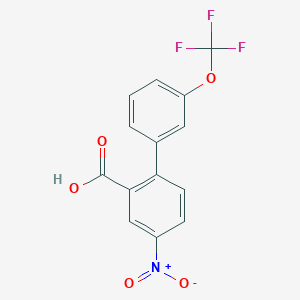
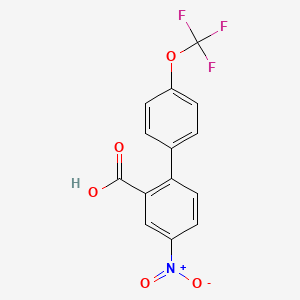
![4-Nitro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163937.png)
![4'-Ethyl-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163950.png)
